

# A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | MC-Val-Ala-NHS ester |           |
| Cat. No.:            | B15603248            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule payloads. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and overall therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for the mechanism of drug release, plasma stability, bystander effect, and ultimately, clinical outcome. [1][2][3][4]

This guide provides an objective comparison of cleavable and non-cleavable ADC linkers, supported by experimental data, to inform researchers and drug developers in the rational design of next-generation ADCs.

At a Glance: Key Differences



| Feature                             | Cleavable Linker                                                                              | Non-Cleavable Linker                                                                |
|-------------------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Mechanism of Release                | Enzymatic or chemical cleavage in the tumor microenvironment or within the target cell.[1][5] | Proteolytic degradation of the antibody backbone within the lysosome.[2][5]         |
| Released Payload                    | Typically the native, unmodified cytotoxic drug.                                              | Cytotoxic drug with an attached linker remnant and amino acid residue.[2]           |
| Plasma Stability                    | Generally lower, with a higher potential for premature drug release.[6]                       | Generally higher, leading to a more stable ADC in circulation. [2][6]               |
| Bystander Effect                    | High, due to the release of a membrane-permeable payload.[5][6]                               | Low to negligible, as the released payload is often charged and less permeable. [1] |
| Off-Target Toxicity                 | Higher potential due to premature payload release and bystander effect.[6]                    | Lower potential due to higher stability and limited bystander effect.[2]            |
| Efficacy in Heterogeneous<br>Tumors | Potentially more effective due to the bystander effect.[6]                                    | Efficacy is primarily restricted to antigen-positive cells.[1]                      |

# Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:







- Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., valine-citrulline or "val-cit") that are cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[5][7]
- pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][8]
- Glutathione-sensitive linkers: Employing disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione concentration than the bloodstream.[5]

Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[2][5] This process results in the liberation of the cytotoxic drug with the linker and a single amino acid residue attached. This mechanism generally leads to higher stability in circulation.[2]





Click to download full resolution via product page

Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.

### **Quantitative Data Summary**

Direct head-to-head comparisons of cleavable and non-cleavable linkers with the same antibody and payload in the same experimental system are limited in the published literature. The following tables summarize available quantitative data from various preclinical studies to provide a comparative overview.

### In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.



| ADC                      | Linker Type               | Cell Line             | IC50 (ng/mL) | Reference |
|--------------------------|---------------------------|-----------------------|--------------|-----------|
| Trastuzumab-vc-          | Cleavable (val-<br>cit)   | SK-BR-3<br>(HER2+++)  | 1.5          | [6]       |
| Trastuzumab-<br>SMCC-DM1 | Non-cleavable (thioether) | SK-BR-3<br>(HER2+++)  | 3.0          | [6]       |
| Anti-CD30-vc-            | Cleavable (valcit)        | Karpas 299<br>(CD30+) | ~10          | [6]       |
| Anti-CD30-mc-<br>MMAF    | Non-cleavable (thioether) | Karpas 299<br>(CD30+) | ~30          | [6]       |

### In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a common metric to assess the in vivo efficacy of an anticancer agent.

| ADC                         | Linker Type   | Xenograft<br>Model   | TGI (%) | Reference |
|-----------------------------|---------------|----------------------|---------|-----------|
| Anti-Her2-vc-<br>MMAE       | Cleavable     | NCI-N87<br>(gastric) | >95     | [6]       |
| T-DM1<br>(Kadcyla®)         | Non-cleavable | KPL-4 (breast)       | 85      | [9]       |
| Anti-5T4-vc-<br>MMAE        | Cleavable     | MDA-MB-468           | 99      | [10]      |
| C16 Site A-<br>PEG6-C2-MMAD | Non-cleavable | ВхРС3                | ~80     | [9]       |

### **Plasma Stability**

Plasma stability is crucial to minimize off-target toxicity. It is often assessed by measuring the amount of intact ADC or released payload over time.



| ADC Linker              | Linker Type             | Species | % Intact ADC<br>after 7 days | Reference |
|-------------------------|-------------------------|---------|------------------------------|-----------|
| mc-vc-PAB-<br>MMAE      | Cleavable               | Human   | >95%                         | [11]      |
| mc-vc-PAB-<br>MMAE      | Cleavable               | Mouse   | ~75%                         | [11]      |
| SMCC-DM1                | Non-cleavable           | Human   | >99%                         | [6]       |
| Exo-linker-EVC-<br>MMAE | Cleavable<br>(modified) | Mouse   | >95%                         | [11]      |

### The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." [5][6] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[12] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Non-cleavable linkers typically do not induce a significant bystander effect. The released payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells.[1] While this limits their efficacy against antigen-negative cells, it also contributes to their lower systemic toxicity.





Click to download full resolution via product page

Caption: The bystander effect mediated by a cleavable ADC.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[13][14][15][16]

#### Materials:

- Antigen-positive and antigen-negative cancer cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)



- ADC, unconjugated antibody, and free payload
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
- 96-well plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
- ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the wells and add 100 μL of the different concentrations. Include untreated cells as a control.[14]
- Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[14]
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
- Solubilization: Carefully aspirate the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals.[13]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[14]

### In Vitro Co-Culture Bystander Assay



This assay evaluates the ability of the ADC's released payload to kill neighboring antigennegative cells.[12][14][18][19]

#### Materials:

- Antigen-positive (Ag+) cell line
- Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[12]
- Complete cell culture medium
- ADC and isotype control ADC
- 96-well plates
- Fluorescence plate reader or flow cytometer

#### Procedure:

- Cell Seeding: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[12]
- ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The
  concentration range should be chosen to be cytotoxic to the Ag+ cells with minimal direct
  effect on the Ag- monoculture.[12]
- Incubation: Incubate the plates for 72-120 hours.[14]
- Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.[14]
- Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[14]

### In Vitro Plasma Stability Assay



This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.[8][20]



Click to download full resolution via product page

Caption: Workflow for in vitro plasma stability assay.



#### Materials:

- ADC
- Human and/or animal plasma
- Protein A or Protein G affinity beads
- · LC-MS system

#### Procedure:

- Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma at 37°C.
   [20]
- Sampling: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).
- Sample Preparation:
  - Immediately guench the reaction by diluting the sample in cold PBS.[20]
  - Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[20]
  - Wash the captured ADC to remove plasma proteins.[20]
  - Elute the ADC from the affinity matrix.[20]
- LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage. Alternatively, the free payload in the plasma supernatant can be quantified.[8][20][21][22][23]
- Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability of the linker.[20]

### In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.[10][24][25][26][27]



#### Materials:

- Immunocompromised mice (e.g., athymic nude or NOD-scid)[25]
- Human cancer cell line
- Matrigel (optional)
- ADC, vehicle control, and isotype control ADC
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10<sup>6</sup> cells) into the flank of the mice.[24]
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Randomize mice into treatment groups with similar average tumor volumes.[25]
- Dosing: Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous).[24]
- Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.[24]
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
- Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group. Statistical analysis is used to compare tumor growth between groups.[25]

### Conclusion

The choice between a cleavable and a non-cleavable linker is a critical, context-dependent decision in ADC development. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors. However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity.[6] Non-



cleavable linkers provide greater plasma stability and a more favorable safety profile but are generally less effective against antigen-negative tumor cells.[2] The optimal linker strategy ultimately depends on the specific target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the principles and experimental evaluation of both linker types is paramount for the successful development of next-generation ADCs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]



- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 18. agilent.com [agilent.com]
- 19. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. ADC In Vivo Efficacy Evaluation Services Creative Biolabs [creative-biolabs.com]
- 27. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603248#comparing-cleavable-and-non-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com